3-Quinuclidinone oxime
Overview
Description
3-Quinuclidinone oxime is a chemical compound with the molecular formula C7H12N2O . It is also known by other names such as (3Z)-N-Hydroxyquinuclidin-3-imine .
Synthesis Analysis
The synthesis of 3-Quinuclidinone oxime involves the reduction of 3-quinuclidinone. A new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space–time yield for the synthesis of ®-3-quinuclidinol . Another novel ketone reductase KaKR was identified from Kaistia algarum through genome mining with high activity and enantioselectivity toward 3-quinuclidione . The synthesis process can also be carried out by adding hydroxylamine hydrochloride and sodium acetate in water to quinuclidine-3-one hydrochloride .Molecular Structure Analysis
The molecular structure of 3-Quinuclidinone oxime consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo and contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 3 six-membered ring(s), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
3-Quinuclidinone oxime has an average mass of 140.183 Da and a monoisotopic mass of 140.094955 Da .Scientific Research Applications
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- Oxime esters, which can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride , are emerging as the first-line building blocks in modern heterocyclic chemistry .
- They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
- Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .
- They have been utilized for the synthesis of various 5-membered and 6-membered heterocycles .
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- Oximes represent the most important class in medicinal chemistry, renowned for their widespread applications as organophosphate (OP) antidotes, drugs and intermediates for the synthesis of several pharmacological derivatives .
- Oxime based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
- Among the several oxime based derivatives, cefuroxime, ceftizoxime, cefpodoxime and cefmenoxime are the FDA approved oxime-based antibiotics .
- Bioconjugation
- The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications .
- A strategy has been introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
- The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
Safety And Hazards
When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHBTDHLNHMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NO)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312334 | |
Record name | 3-Hydroxyiminoquinclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidin-3-one oxime | |
CAS RN |
35423-17-7 | |
Record name | 3-Hydroxyiminoquinclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35423-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyiminoquinclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one, oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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